![molecular formula C18H18O4 B107991 Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate CAS No. 93878-26-3](/img/structure/B107991.png)
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate, also known as DMDBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDBD is a member of the biphenyl family of compounds and is widely used as a starting material for the synthesis of several other chemical compounds.
Wirkmechanismus
The mechanism of action of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is not fully understood. However, it is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells. Studies have shown that Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemische Und Physiologische Effekte
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable and has a long shelf life. However, Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. It also has low solubility in some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate. One potential direction is the development of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate-based materials for organic electronics. Another potential direction is the study of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate as a liquid crystal material. In the pharmaceutical industry, Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate could be further studied for its potential use as an anti-cancer agent. Further studies could also be conducted to better understand the mechanism of action of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate.
Conclusion:
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is a promising chemical compound that has potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate and its applications in different fields.
Synthesemethoden
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Heck coupling. The most common method for synthesizing Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is the Suzuki coupling method, which involves the reaction of 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarbaldehyde with dimethyl malonate in the presence of a palladium catalyst. The reaction yields Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has been extensively studied for its potential applications in various fields, including organic electronics, liquid crystals, and pharmaceuticals. Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate is a promising material for organic electronics due to its high electron mobility and good solubility. It has also been used as a liquid crystal material due to its mesomorphic properties. In the pharmaceutical industry, Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate has been studied for its potential use as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
93878-26-3 |
|---|---|
Produktname |
Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate |
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
methyl 2-(2-methoxycarbonyl-6-methylphenyl)-3-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-11-7-5-9-13(17(19)21-3)15(11)16-12(2)8-6-10-14(16)18(20)22-4/h5-10H,1-4H3 |
InChI-Schlüssel |
NOHJRMLZYSJAHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C2=C(C=CC=C2C(=O)OC)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C2=C(C=CC=C2C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



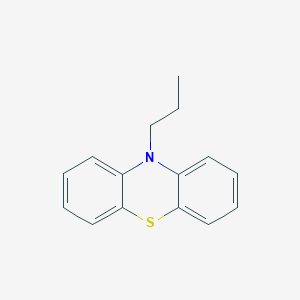
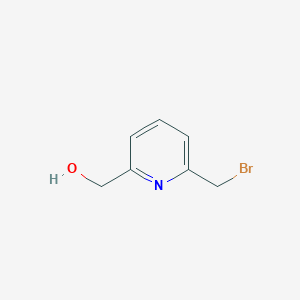
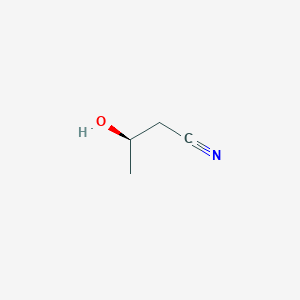
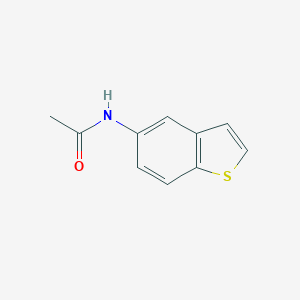
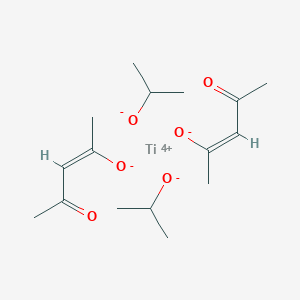

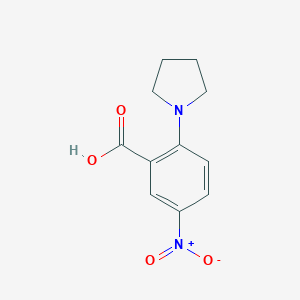
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
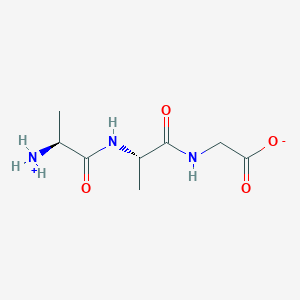
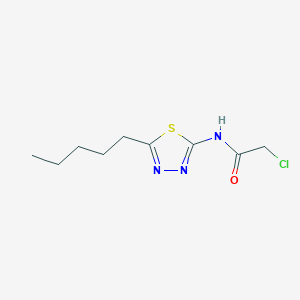
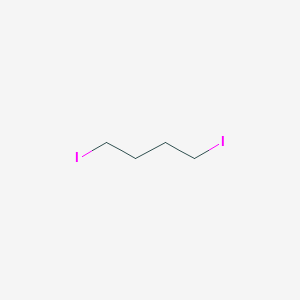
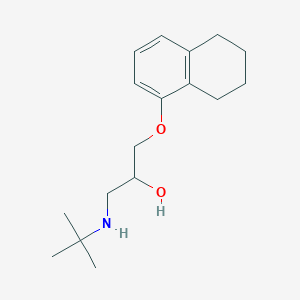
![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)
![2-Amino-2-[2-[4-octyl-2-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107940.png)